molecular formula C10H6F4O B13618087 [(E)-4-Fluorostyryl](trifluoromethyl) ketone

[(E)-4-Fluorostyryl](trifluoromethyl) ketone

Cat. No.: B13618087
M. Wt: 218.15 g/mol
InChI Key: XIPCNHGCKOIUGA-ZZXKWVIFSA-N
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Description

(E)-4-Fluorostyryl ketone is a fluorinated ketone featuring a trifluoromethyl group (-CF₃) and an (E)-configured 4-fluorostyryl substituent. This compound belongs to the trifluoromethyl ketone (TFK) family, which is notable for its role as a reversible inhibitor of enzymes such as carboxylesterases (CaEs) and histone deacetylase 6 (HDAC6) . The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attack by catalytic serine residues in enzymes, forming transition-state analogs or gem-diol intermediates under physiological conditions . Its fluorinated styryl group contributes to hydrophobicity and steric bulk, influencing isoform selectivity and binding affinity .

Properties

Molecular Formula

C10H6F4O

Molecular Weight

218.15 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H6F4O/c11-8-4-1-7(2-5-8)3-6-9(15)10(12,13)14/h1-6H/b6-3+

InChI Key

XIPCNHGCKOIUGA-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthesis via Difluoro Enol Silyl Ethers and Subsequent Functionalization

An alternative approach involves the preparation of trifluoromethyl ketones through difluoro enol silyl ethers, which can be derived from trifluoromethyl ketones and further functionalized.

  • Procedure Overview:

    • Starting from trifluoromethyl ketones, difluoro enol silyl ethers are synthesized by treatment with magnesium turnings activated under vacuum, followed by reaction with trimethylsilyl chloride (TMSCl) in tetrahydrofuran (THF) at low temperature (−10 °C).
    • The resulting difluoro enol silyl ethers can undergo trifluoromethylthiolation or other functional group transformations using reagents such as N-trifluoromethylthiodibenzenesulfonimide and potassium fluoride in dry acetonitrile.
  • Yields and Purification:

    • The synthesis of difluoro enol silyl ethers typically affords moderate yields (~55%).
    • Subsequent transformations to trifluoromethylated derivatives are performed at room temperature with yields ranging from 35% to 71%, depending on the specific reaction and scale.
  • Relevance to [(E)-4-Fluorostyryl](trifluoromethyl) Ketone:
    While this method is more complex and involves multiple steps, it offers versatility for introducing trifluoromethylthio groups and other modifications on the trifluoromethyl ketone scaffold, potentially applicable to styryl derivatives with fluorine substituents.

Step Conditions Yield (%) Notes
Formation of difluoro enol silyl ether Mg turnings, TMSCl, THF, −10 °C, 3 h ~55 Requires glovebox for dry conditions
Trifluoromethylthiolation N-trifluoromethylthiodibenzenesulfonimide, KF, MeCN, rt, 3 h 35–71 Purified by silica gel chromatography

This method provides a complementary synthetic route for functionalized trifluoromethyl ketones, though less direct than the fluoroform trifluoromethylation approach.

Comparative Analysis and Industrial Considerations

Aspect Fluoroform/KHMDS Method Difluoro Enol Silyl Ether Method
Starting Materials Methyl esters, fluoroform Trifluoromethyl ketones, magnesium, TMSCl
Reaction Complexity Single-step trifluoromethylation Multi-step synthesis and functionalization
Temperature Requirements Low temperature (−40 °C) Low temperature (−10 °C) for silyl ether formation; room temp for functionalization
Yield Range 45–92% depending on substrate 35–71% depending on step and scale
Scalability Potential for continuous-flow microreactor scale-up More challenging due to multiple steps
Applicability to Substrates Broad for aromatic methyl esters, including 4-fluorostyryl Suitable for further functionalization of trifluoromethyl ketones
Industrial Viability Economical feedstock, but requires low temperature and excess base More complex, less direct for bulk synthesis

The fluoroform/KHMDS method stands out as the most practical and efficient for preparing (E)-4-Fluorostyryl ketone, especially for pharmaceutical applications, due to its straightforward protocol and good yields. Ongoing research aims to adapt this batch process to continuous-flow microreactor systems to enhance industrial scalability.

Chemical Reactions Analysis

(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one involves its interaction with molecular targets through its α,β-unsaturated ketone moiety. This functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Trifluoromethyl Ketones (TFKs) with Varied Substituents

TFKs exhibit distinct inhibitory profiles depending on substituents. Key comparisons include:

Compound Substituent Features logP Key Interactions Enzyme Selectivity IC₅₀/Kᵢ (nM)
(E)-4-Fluorostyryl ketone Styryl group with para-fluoro substitution ~6.6† Hydrophobic interactions with aliphatic chains; H-bond with Tyr782 (HDAC6) Selective for hCE1 over rCE Data pending‡
Oleyl trifluoromethyl ketone Long aliphatic chain (C18:1) ~6.6 Steric bulk enhances membrane interactions; no H-bonding observed Non-selective CaE inhibition ~50–100
Aryl trifluoromethyl ketones (e.g., 3,5-bis(trifluoromethyl)phenyl derivatives) Bulky aromatic substituents >7.0 Enhanced hydrophobicity; steric hindrance reduces active site access Low selectivity ~200–500

Notes:

  • Estimated from TFK logP trends in and .

Key Findings :

  • Hydrophobicity : logP values strongly correlate with inhibition potency for human CaEs (r² = 0.85 for hiCE) but less so for rodent isoforms (r² = 0.61 for rCE) .
  • Steric Effects : Long-chain sulfone substituents (e.g., compound 35) enhance hiCE inhibition, while sulfoxide groups reduce potency due to unfavorable steric interactions .
  • Electron-Withdrawing Groups: The para-fluoro group in (E)-4-Fluorostyryl ketone increases electrophilicity, improving transition-state stabilization compared to non-fluorinated analogs .

Comparison with Benzil Analogs

Benzil (1,2-diphenylethanedione) and its derivatives inhibit CaEs via a distinct mechanism:

Parameter Benzil Analogs TFKs (Including [(E)-4-Fluorostyryl])
Mechanism Reversible covalent intermediate formation Transition-state analog via gem-diol or ketone
Hydrolysis Products Benzaldehyde/benzoic acid (irreversible) No observed hydrolysis
QSAR Drivers Aromatic hydrophobicity; 1,2-dione moiety logP; steric bulk (B5 parameter)
Selectivity Dependent on aromatic substitutions Enhanced by aliphatic chain length

Key Findings :

  • Unified Model : Combined QSAR models for benzil and TFKs highlight shared reliance on hydrophobicity but divergent steric requirements .
  • Potency : TFKs exhibit higher selectivity for hCE1 due to optimal logP (~6.6) and steric compatibility, whereas benzil analogs favor hiCE .

Comparison with Difluoromethyl Ketones

Difluoromethyl ketones (-CF₂H) are less electron-withdrawing than TFKs but offer unique steric advantages:

Compound Electron-Withdrawing Strength IC₅₀ (AgAChE) Selectivity Over hAChE
Difluoromethyl ketone 9c Moderate 120 nM 5-fold
Trifluoromethyl ketone 5c High 300 nM 2-fold

Key Findings :

  • Steric Compensation : Smaller -CF₂H groups (e.g., in 9c) can outperform -CF₃ analogs when paired with bulky substituents (e.g., tert-butyl) .
  • Hydration Equilibrium : TFKs form more stable gem-diols than difluoromethyl ketones, enhancing transition-state mimicry .

Comparison with Hydroxamic Acids (HDAC6 Inhibitors)

While hydroxamic acids (e.g., Tubathian 7b) are potent HDAC6 inhibitors, TFKs offer distinct advantages:

Parameter Hydroxamic Acids TFKs
ZBG Interaction Direct zinc chelation Zinc chelation via hydrated ketone
Additional Bonds None H-bond with Tyr782
Metabolic Stability Susceptible to hydrolysis Higher stability due to C-F bonds

Key Findings :

  • Binding Energy : TFKs (e.g., compound 8b) exhibit comparable binding energy (-7.7 kcal/mol) to hydroxamic acids (-8.1 kcal/mol) but with added H-bond interactions .
  • Synthetic Feasibility : TFKs are synthesized via Ruppert’s reagent (TMSCF₃), avoiding racemization issues common in peptide-based inhibitors .

Biological Activity

(E)-4-Fluorostyryl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(E)-4-Fluorostyryl ketone features a trifluoromethyl group attached to a styryl moiety, which enhances its lipophilicity and biological activity. The structure can be represented as follows:

  • Molecular Formula : C10H8F4O
  • Molecular Weight : 224.17 g/mol
  • IUPAC Name : (E)-4-fluoro-1-(trifluoromethyl)-2-phenylbutan-1-one

Synthesis

The synthesis of (E)-4-Fluorostyryl ketone typically involves the reaction of appropriate fluorinated precursors under controlled conditions. Recent advancements have utilized photocatalytic methods to introduce the trifluoromethyl group efficiently, enhancing the yield and purity of the product .

Enzyme Inhibition

Research indicates that compounds containing a trifluoromethyl ketone moiety, such as (E)-4-Fluorostyryl ketone, exhibit notable inhibitory activity against various enzymes, including proteases. For instance, studies have shown that trifluoromethyl ketones can act as reversible covalent inhibitors in the treatment of inflammatory diseases and cancer .

The mechanism often involves the formation of stable adducts with the active site residues of target enzymes, effectively mimicking substrate interactions. This property is particularly relevant for designing inhibitors targeting SARS-CoV proteases, where trifluoromethyl ketones have been documented to stabilize enzyme-substrate complexes .

Anticancer Activity

(E)-4-Fluorostyryl ketone has been evaluated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound’s ability to modulate signaling pathways involved in cell survival further underscores its potential as an anticancer agent .

Case Studies

Several studies have documented the biological activity of trifluoromethyl ketones:

  • SARS-CoV Protease Inhibition :
    • A study highlighted the effectiveness of trifluoromethyl ketones in inhibiting SARS-CoV 3CL protease, demonstrating their potential in antiviral drug development. The binding affinity was attributed to the unique structural properties of these compounds .
  • Antitumor Activity :
    • In a series of experiments assessing the cytotoxic effects on glioma cells, compounds similar to (E)-4-Fluorostyryl ketone showed IC50 values in the low micromolar range, indicating significant antitumor activity .

Research Findings

StudyCompoundBiological ActivityKey Findings
Trifluoromethyl KetonesProtease InhibitionEffective against SARS-CoV protease with stable adduct formation
Related Fluoro CompoundsAntitumor ActivityInduced apoptosis in glioma cells with low micromolar IC50 values
Various TFMKsEnzyme InhibitionVersatile binding properties aiding in drug design for multiple diseases

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-4-Fluorostyryl ketone, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : Synthesis often involves silver-catalyzed regioselective addition using Langlois reagent (CF₃SO₂Na) and molecular O₂, enabling access to α-trifluoromethyl ketones. Reaction conditions (e.g., solvent choice, temperature) critically affect stereoselectivity. For example, using 1-methyl-2-pyrrolidinone (NMP) as a solvent stabilizes radical intermediates, ensuring regioselectivity in heterocyclic systems . Alternative routes include Friedel-Crafts acylation for introducing trifluoromethyl groups to aromatic systems .

Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming the (E)-configuration of (E)-4-Fluorostyryl ketone?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies trifluoromethyl groups and monitors electronic effects.
  • ¹H NMR : Confirms styryl proton coupling patterns to distinguish (E)- and (Z)-isomers.
  • IR Spectroscopy : Detects carbonyl stretching frequencies (~1,700 cm⁻¹) and fluorine-related vibrations.
  • X-ray Crystallography : Resolves absolute configuration and conformational stability, as demonstrated in studies of related trifluoromethyl ketones .

Q. What considerations are critical when designing bioactivity assays for trifluoromethyl ketones targeting phospholipase A2 enzymes?

  • Methodological Answer :

  • Use fluorometric or colorimetric substrates (e.g., thioester analogs) to monitor enzyme activity.
  • Control for non-specific binding by comparing inhibition kinetics with non-fluorinated analogs.
  • Account for increased lipophilicity from the trifluoromethyl group, which may enhance membrane permeability but reduce aqueous solubility. Adjust assay buffers with surfactants (e.g., Triton X-100) to maintain compound stability .

Advanced Research Questions

Q. How do trifluoromethyl ketones exhibit class-dependent inhibition mechanisms against histone deacetylases (HDACs), and what experimental approaches elucidate these differences?

  • Methodological Answer :

  • Kinetic Profiling : Use pre-steady-state assays to distinguish fast-on/fast-off (Class IIa HDACs) vs. slow-binding (Class I/IIb HDACs) mechanisms. For example, trifluoromethyl ketones show slow-binding inhibition against HDACs 1–3, 6, and 8 due to gem-diol hydrate formation mimicking transition states .
  • Isotope Labeling : Track ketone reduction in cellular environments using deuterated analogs to assess metabolic stability .

Q. What computational modeling strategies are employed to predict the electronic effects of the trifluoromethyl group in enzyme-inhibitor interactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Analyze charge distribution and polarization effects using DFT (density functional theory) to predict reactivity, as shown in studies of dibromovinyl trifluoromethyl ketones .
  • Docking Simulations : Utilize Protein Data Bank (PDB) structures to model fluorine-protein interactions, focusing on hydrophobic pockets and hydrogen-bonding networks influenced by CF₃ groups .

Q. What methodologies address contradictory kinetic data in enzyme inhibition studies involving fluorinated ketones?

  • Methodological Answer :

  • Mechanistic Replication : Repeat assays under varied pH and temperature conditions to identify environmental dependencies.
  • Intermediate Trapping : Use radical scavengers (e.g., TEMPO) or stabilizing agents (e.g., NMP) to isolate reactive species, as demonstrated in silver-catalyzed syntheses .
  • Statistical Validation : Apply global kinetic fitting (e.g., DynaFit) to reconcile divergent datasets and refine inhibition models .

Q. How can reactive intermediates be stabilized during the synthesis of α-trifluoromethyl ketones?

  • Methodological Answer :

  • Low-Temperature Conditions : Perform reactions at –78°C to suppress side reactions.
  • Inert Atmospheres : Use argon/nitrogen to prevent oxidation of radical intermediates.
  • Solvent Optimization : Polar aprotic solvents like NMP stabilize α-styrenyl radicals, enabling crystallographic characterization of intermediates .

Q. How does stereochemical configuration influence biological activity, and what analytical methods validate this?

  • Methodological Answer :

  • Chiral Derivatization : Use Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) to convert enantiomers into diastereomers for ¹H/¹⁹F NMR analysis .
  • Biological Assays : Compare (E)- and (Z)-isomers in enzyme inhibition or cell-based assays to correlate configuration with activity. For example, (E)-isomers often exhibit enhanced binding due to optimal spatial alignment of the CF₃ group .

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